molecular formula C18H20N2O3S B12114876 Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- CAS No. 507454-66-2

Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-

Cat. No.: B12114876
CAS No.: 507454-66-2
M. Wt: 344.4 g/mol
InChI Key: COLRSDTVNFWRKY-UHFFFAOYSA-N
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Description

This unsymmetrical urea derivative features a 1,1'-biphenyl-4-yl group attached to one urea nitrogen and a tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety on the other nitrogen. Such structural attributes suggest applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial agents, based on analogs reported in the literature .

  • Isocyanate-amine coupling: Reacting biphenyl-4-isocyanate with tetrahydrothiophene-3-methylamine-1,1-dioxide (common for urea derivatives) .
  • Copper-catalyzed routes: As demonstrated for structurally related biphenyl ureas (e.g., 1-([1,1′-biphenyl]-2-yl)-3-(tert-butyl)urea) using isocyanides and hydroxylamines .

Properties

CAS No.

507454-66-2

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(4-phenylphenyl)urea

InChI

InChI=1S/C18H20N2O3S/c1-18(11-12-24(22,23)13-18)20-17(21)19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,21)

InChI Key

COLRSDTVNFWRKY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-, can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, providing high yields and chemical purity. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to isolate the desired product.

Industrial Production Methods

Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanates and carbamoyl chlorides can be generated by reacting the corresponding amines with phosgene. Although this method is not environmentally friendly, it is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- serves as a building block for synthesizing various organic compounds. Its unique structure allows it to participate in diverse chemical reactions such as oxidation, reduction, and substitution reactions.

  • Reactions :
    • Oxidation : Involves the addition of oxygen or removal of hydrogen.
    • Reduction : Involves the addition of hydrogen or removal of oxygen.
    • Substitution : Replacement of one functional group with another.

These reactions can yield various products depending on the reagents used and conditions applied.

Biology

The biological activity of this compound has been investigated for potential antimicrobial and anticancer properties . Studies have shown that compounds with similar structures can inhibit specific enzymes or cellular pathways associated with disease progression.

  • Case Study : Research into urease inhibitors has highlighted the importance of structural modifications in enhancing biological efficacy. Compounds similar to Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- have been shown to exhibit significant urease inhibition activity, which is crucial for treating conditions like peptic ulcers and kidney stones .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications , particularly in drug development. Its ability to interact with biological targets makes it a candidate for further research into novel pharmaceuticals.

  • Mechanism of Action : The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity and influencing various biological pathways.

Industry

In industrial applications, Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- is utilized in the production of agrochemicals and other industrial chemicals. Its role as an intermediate in the synthesis of pesticides demonstrates its importance in agricultural chemistry.

Mechanism of Action

The mechanism of action of Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related urea derivatives:

Compound Name Structural Features Key Functional Groups Reported Biological Activity References
Target Compound Biphenyl-4-yl + tetrahydrothiophene-1,1-dioxide Urea, sulfone, aromatic biphenyl Hypothesized kinase inhibition (analog-based)
N-(4-chlorophenyl)-N’-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea Chlorophenyl + thiazolyl-naphthyl Urea, thiazole, naphthyl Antimicrobial, antiproliferative activity
Urea, N-(4-chlorophenyl)-N’-(4-oxo-4H-1-benzopyran-2-yl) Chlorophenyl + benzopyranone Urea, benzopyranone Enhanced binding to estrogen receptors
Urea, N-[1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-N’-(4-methylphenyl) Isoindole-dione + methylphenyl Urea, isoindole-dione Potential protease inhibition
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,6-dimethylphenyl)urea Pyridinyl-ketone + dimethylphenyl Urea, pyridinone Kinase inhibition (e.g., CDK2)
Key Observations:
  • Biphenyl vs.
  • Sulfone vs. Sulfonamide/Carbonyl: The tetrahydrothiophene-1,1-dioxide group provides a sulfone group, which is more polar and rigid than sulfonamides (e.g., in ) or carbonyls (e.g., benzopyranone in ). This may influence solubility and target binding .
  • Chlorophenyl vs. Methylphenyl : Chlorophenyl substituents (as in ) are associated with enhanced antimicrobial activity, whereas methylphenyl groups (as in ) may reduce metabolic degradation.

Physicochemical Properties

  • Target Compound : Predicted logP ~3.5 (moderate lipophilicity due to biphenyl), PSA ~78 Ų (polar sulfone and urea groups) .
  • N-(4-chlorophenyl)-N’-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea : Higher logP (~4.2) due to naphthyl group; PSA ~95 Ų (thiazole and urea) .
  • Urea, N-(4-chlorophenyl)-N’-(4-oxo-4H-1-benzopyran-2-yl): Lower logP (~2.8) (benzopyranone reduces lipophilicity); PSA ~85 Ų .

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- is of particular interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that this urea derivative exhibits several pharmacological properties:

Anticancer Activity

Studies have shown that compounds structurally related to this urea derivative can induce apoptosis in various cancer cell lines. For instance, a related piperidine derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Antimicrobial Effects

Urea derivatives have also been reported to possess antimicrobial properties. A study highlighted the efficacy of similar compounds against several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis.

Neuroprotective Effects

The compound may exhibit neuroprotective properties by acting as an NMDA receptor antagonist. This activity is crucial in conditions like Alzheimer's disease, where glutamate excitotoxicity is a concern .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : Urea derivatives often act as ligands for various receptors, including muscarinic acetylcholine receptors, which are implicated in cancer progression and neurodegenerative diseases .
  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, thereby enhancing cholinergic neurotransmission and providing neuroprotective effects .

Case Studies

Several case studies illustrate the biological activity of compounds similar to Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-:

StudyFindingsRelevance
Study 1Induced apoptosis in FaDu cellsSupports anticancer potential
Study 2Effective against MRSA and E. coliHighlights antimicrobial efficacy
Study 3NMDA receptor antagonismSuggests neuroprotective potential

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